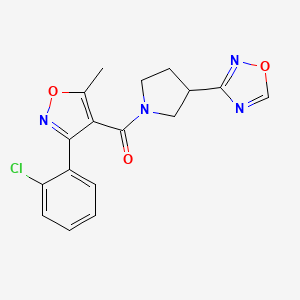
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN4O3 and its molecular weight is 358.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Several studies have synthesized and evaluated compounds with heterocyclic structures, including oxazole and pyrazoline motifs, for their potential as anticancer and antimicrobial agents. For instance, Katariya et al. (2021) synthesized biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, which showed promising anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), and exhibited in vitro antibacterial and antifungal activities. These findings suggest the potential of heterocyclic compounds in the development of new pharmaceutical drugs to combat cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the interactions of synthesized compounds with biological targets, providing insights into their potential therapeutic applications. For example, research into novel pyrazoline derivatives has shown promising anti-inflammatory and antibacterial activities, supported by molecular docking results that suggest these compounds could serve as molecular templates for further development of anti-inflammatory drugs (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those with oxadiazole and pyrrolidine components, have been a focus of research due to their varied potential applications. Sivakumar et al. (2021) conducted a conjugated experimental and theoretical vibrational study on a specific molecule, providing a detailed analysis of its DFT, molecular electrostatic potential, and docking simulations, demonstrating its antimicrobial activity (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been found to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The pyrrolidine ring is a common structure in many biologically active compounds and drugs, contributing to their binding affinity and selectivity towards biological targets. The presence of a chlorophenyl group might also influence the compound’s activity and selectivity.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3/c1-10-14(15(20-25-10)12-4-2-3-5-13(12)18)17(23)22-7-6-11(8-22)16-19-9-24-21-16/h2-5,9,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXVDBNPJDREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
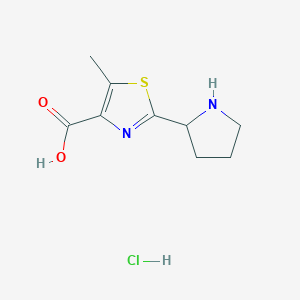
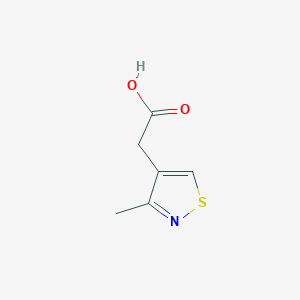
![5-(3-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528510.png)

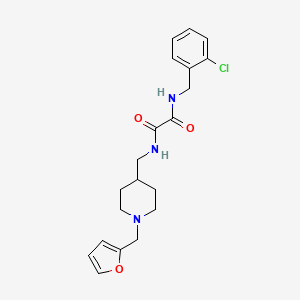

![1-(2-[(4-Ethylpiperazin-1-yl)methyl]phenyl)methanamine](/img/structure/B2528517.png)
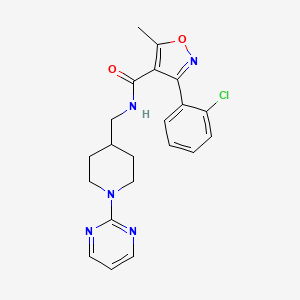
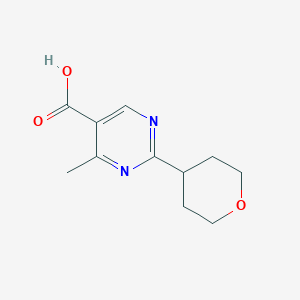
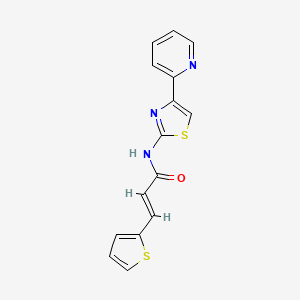

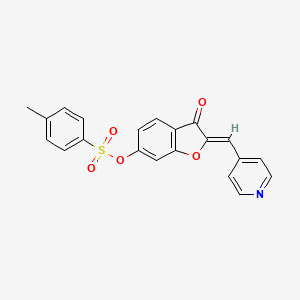
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

